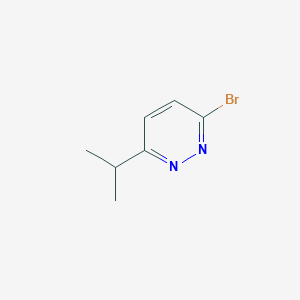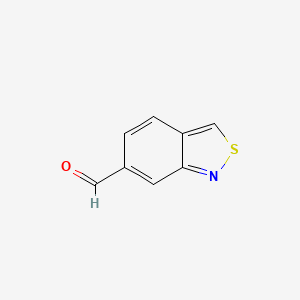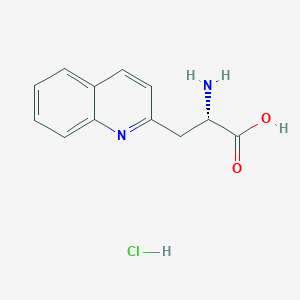
N-(3-pyridinylmethyl)guanidine sulfate
描述
N-(3-pyridinylmethyl)guanidine sulfate: is a chemical compound with the molecular formula C7H10N4·H2O4S. It is a derivative of guanidine, a strong organic base, and contains a pyridine ring, which is a six-membered ring with one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridinylmethyl)guanidine sulfate typically involves the reaction of 3-pyridinemethanamine with guanidine in the presence of sulfuric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: None required
The reaction proceeds through the formation of an intermediate, which then reacts with sulfuric acid to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
- Batch or continuous flow reactors
- Purification steps : Crystallization or recrystallization
- Quality control : Analytical techniques such as HPLC or NMR to ensure product purity .
化学反应分析
Types of Reactions
N-(3-pyridinylmethyl)guanidine sulfate undergoes various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding N-oxides.
- Reduction : Reduction reactions can yield amines or other reduced forms.
- Substitution : Nucleophilic substitution reactions can occur at the pyridine ring or the guanidine moiety .
Common Reagents and Conditions
- Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents : Sodium borohydride, lithium aluminum hydride
- Solvents : Methanol, ethanol, dichloromethane
- Conditions : Typically carried out at room temperature or under reflux .
Major Products Formed
- Oxidation : N-oxides
- Reduction : Amines
- Substitution : Various substituted derivatives depending on the nucleophile used .
科学研究应用
N-(3-pyridinylmethyl)guanidine sulfate has a wide range of applications in scientific research:
- Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine : Explored for its therapeutic potential in treating various diseases, including neurological disorders.
- Industry : Utilized in the development of new materials and as a catalyst in industrial processes .
作用机制
The mechanism of action of N-(3-pyridinylmethyl)guanidine sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to:
- Inhibition or activation of enzymatic activity
- Modulation of receptor function
- Alteration of cellular pathways involved in disease processes .
相似化合物的比较
Similar Compounds
- N-(2-pyridinylmethyl)guanidine sulfate
- N-(4-pyridinylmethyl)guanidine sulfate
- N-(3-pyridinylmethyl)guanidine hydrochloride
Uniqueness
N-(3-pyridinylmethyl)guanidine sulfate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .
属性
IUPAC Name |
2-(pyridin-3-ylmethyl)guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.H2O4S/c8-7(9)11-5-6-2-1-3-10-4-6;1-5(2,3)4/h1-4H,5H2,(H4,8,9,11);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJAZNSFFQSBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=C(N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine](/img/structure/B3080521.png)


![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B3080545.png)










